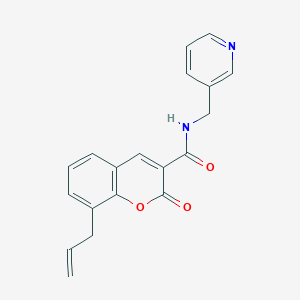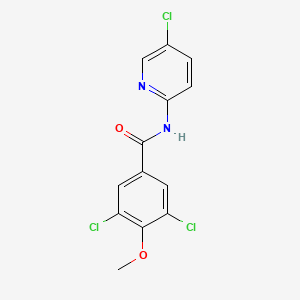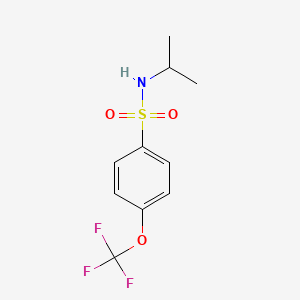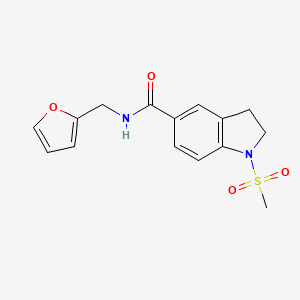
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in many cellular processes.
Mecanismo De Acción
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a potent and selective inhibitor of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a serine/threonine kinase that is involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. By inhibiting N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide activity, N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can modulate these cellular processes and lead to a variety of effects, depending on the specific context.
Biochemical and Physiological Effects:
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in the treatment of Alzheimer's disease, it has also been investigated in the treatment of other diseases, such as diabetes and cancer. N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate insulin signaling pathways, leading to improved glucose uptake and glycemic control in diabetic animal models. It has also been shown to have anti-tumor effects in several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potency and selectivity for N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition. This allows for precise modulation of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide activity without affecting other cellular processes. However, one limitation of using N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the use of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in scientific research. One area of interest is in the development of more potent and selective N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors. Another area of interest is in the investigation of the role of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the use of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs or therapies may lead to improved treatment outcomes in various diseases.
Métodos De Síntesis
The synthesis of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-methoxybenzoyl chloride with N-methylglycine to form N-methyl-N-(2-methoxybenzoyl)glycine. This intermediate is then treated with methanesulfonyl chloride to give the final product, N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method has been reported in several research articles and is a well-established protocol.
Aplicaciones Científicas De Investigación
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a wide range of scientific research studies. It has been shown to inhibit N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide activity in vitro and in vivo, leading to a variety of cellular effects. One of the most significant applications of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is in the study of Alzheimer's disease. N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been implicated in the pathogenesis of Alzheimer's disease, and N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been used to investigate the role of N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition in the treatment of this disease.
Propiedades
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-9-6-4-3-5-8(9)12(7-10(11)13)17(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJMVBRAFUYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5808685.png)


![2-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5808694.png)

![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)

